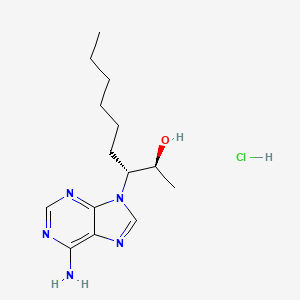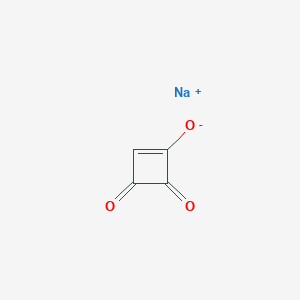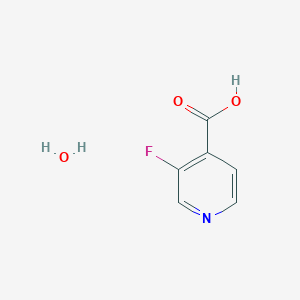
potassium;trifluoro(prop-1-en-2-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is particularly notable for its applications in bioconjugation and labeling studies.
Méthodes De Préparation
The synthesis of N-succinimidyl-(4-iodoacetamido)benzoate typically involves the reaction of 4-iodoacetamidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-succinimidyl-(4-iodoacetamido)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as amines, to form stable amide bonds. This reaction is commonly used in bioconjugation to attach the compound to proteins or other biomolecules.
Oxidation and Reduction: While the compound itself is relatively stable, the iodoacetamide group can undergo oxidation to form sulfoxides or reduction to form amines under specific conditions.
Hydrolysis: In aqueous environments, the succinimidyl ester can hydrolyze to form the corresponding carboxylic acid.
Applications De Recherche Scientifique
N-succinimidyl-(4-iodoacetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex molecules and as a labeling agent in various analytical techniques.
Biology: Employed in bioconjugation studies to label proteins, peptides, and other biomolecules, facilitating the study of biological processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery.
Industry: Applied in the production of specialized materials and in quality control processes
Mécanisme D'action
The primary mechanism of action of N-succinimidyl-(4-iodoacetamido)benzoate involves the formation of covalent bonds with nucleophilic groups on target molecules. The succinimidyl ester reacts with amines to form stable amide bonds, while the iodoacetamide group can form thioether bonds with thiol groups. These reactions enable the compound to label or modify biomolecules, thereby altering their properties or enabling their detection .
Comparaison Avec Des Composés Similaires
N-succinimidyl-(4-iodoacetamido)benzoate is unique due to its dual functional groups, which allow for versatile bioconjugation strategies. Similar compounds include:
N-succinimidyl-4-azidobenzoate: Used for photoaffinity labeling.
N-succinimidyl-3-(2-pyridyldithio)propionate: Utilized for reversible thiol modification.
N-succinimidyl-4-maleimidobutyrate: Employed for maleimide-thiol conjugation
These compounds share similar applications but differ in their specific reactivity and functional group compatibility, making N-succinimidyl-(4-iodoacetamido)benzoate a unique and valuable tool in various research fields.
Propriétés
IUPAC Name |
potassium;trifluoro(prop-1-en-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-3(2)4(5,6)7;/h1H2,2H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBZHQPFHGKCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C(=C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)
![6-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7881388.png)





![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)





